(2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid, E
Description
(2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid (hereafter referred to as the "target compound") is a cinnamic acid derivative featuring a benzodioxol substituent at the 4-position of the aromatic ring and an E-configuration (trans) across the propenoic acid double bond. The benzodioxol moiety (1,3-benzodioxole) consists of a benzene ring fused with a dioxole group, contributing to its electron-rich aromatic system.
The compound’s molecular formula is C₁₀H₈O₄, with a molecular weight of 192.16 g/mol. Its applications are primarily in research settings, focusing on reactivity in conjugated systems and as a precursor for synthesizing bioactive molecules .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)5-4-7-2-1-3-8-10(7)14-6-13-8/h1-5H,6H2,(H,11,12)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSIULATLGKZGF-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=CC=CC(=C2O1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid typically involves the condensation of 1,3-benzodioxole with an appropriate aldehyde, followed by an aldol condensation reaction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an aqueous or alcoholic medium.
Industrial Production Methods
In industrial settings, the production of (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid may involve more efficient catalytic processes to increase yield and reduce costs. These methods may include the use of metal catalysts and optimized reaction conditions to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid exhibits significant anti-inflammatory properties. Studies have shown that it can reduce inflammation markers in various biological systems. For instance, it inhibits the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against several pathogenic organisms. In vitro studies indicate that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
(2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid shows notable antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases .
Chemistry
(2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid serves as a building block in organic synthesis for preparing more complex molecules . Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution.
Biology
The compound is extensively studied for its potential biological activities. Its anti-inflammatory and antimicrobial properties make it a candidate for therapeutic applications in treating diseases related to inflammation and infection .
Medicine
Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to modulate inflammatory responses and combat microbial infections positions it as a valuable candidate in drug development .
Industry
In industrial applications, (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid is utilized in the production of polymers, resins, and other industrial chemicals due to its reactivity and functional properties .
Case Studies
Several notable studies highlight the applications of (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid:
- Study on Inflammation : A peer-reviewed study demonstrated that treatment with this compound significantly reduced edema in animal models of inflammation.
- Antimicrobial Efficacy : Comparative analyses showed that this compound displayed superior antimicrobial activity against Gram-positive bacteria compared to similar compounds lacking the benzodioxole structure.
- Oxidative Stress Reduction : Controlled experiments indicated that cells treated with (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid exhibited reduced levels of lipid peroxidation products compared to untreated controls .
Mechanism of Action
The mechanism by which (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors to modulate cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The target compound is compared to four key analogs (Table 1):
*Calculated based on tetracosyl (C₂₄) chain.
Key Observations:
Positional Isomerism (4- vs. 5-Benzodioxol): The 4- and 5-benzodioxol isomers (target compound vs. ) share identical molecular weights but differ in electronic distribution.
Ethoxyphenyl vs. Benzodioxol :
- The ethoxyphenyl analog () replaces the benzodioxol with an electron-donating ethoxy group. This increases lipophilicity (logP ~2.5 vs. ~1.8 for benzodioxol derivatives) and reduces acidity (pKa ~4.5 vs. ~3.8 for benzodioxol), affecting solubility and reactivity.
Ester Derivatives (trans-Ferulic Acid Esters): Long alkyl chains (e.g., tetracosyl in ) enhance lipophilicity, improving membrane permeability and bioavailability.
Aminophenyl Substituent: The 4-aminophenyl analog () introduces a basic amino group, enabling hydrogen bonding and derivatization. This compound was isolated from a natural source but its bioactivity remains uncharacterized.
Physicochemical Properties
- Solubility : The ethoxyphenyl analog’s higher logP (2.5) suggests better organic solvent solubility than the benzodioxol derivatives (logP ~1.8).
- Acidity: The benzodioxol group’s electron-withdrawing nature lowers the pKa of the propenoic acid (~3.8) compared to ethoxyphenyl (~4.5), enhancing water solubility at physiological pH.
Biological Activity
Introduction
(2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid, commonly referred to as benzo[d][1,3]dioxol-4-yl acrylic acid , is an organic compound notable for its unique structure and potential biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its anti-inflammatory, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid is , with a molecular weight of approximately 192.17 g/mol . Its structure includes a prop-2-enoic acid backbone and a benzodioxole moiety which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H8O4 |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 3-(1,3-benzodioxol-4-yl)prop-2-enoic acid |
| Canonical SMILES | C1OC2=CC=CC(=C2O1)C=CC(=O)O |
Anti-inflammatory Effects
Research indicates that (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid exhibits significant anti-inflammatory properties. Studies have shown that it can reduce inflammation markers in various biological systems. For instance, it has been demonstrated to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against several pathogenic organisms. In vitro studies indicate that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
(2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid has been evaluated for its antioxidant properties. It demonstrates the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases.
The biological activities of (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid are attributed to its interactions at the molecular level:
- Anti-inflammatory Mechanism : The compound likely inhibits key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing the synthesis of inflammatory mediators.
- Antimicrobial Mechanism : Its structural features allow it to penetrate bacterial membranes effectively and disrupt essential cellular processes.
- Antioxidant Mechanism : The presence of the benzodioxole moiety enhances its electron-donating ability, enabling it to neutralize free radicals efficiently.
Case Studies
Several studies have focused on the biological effects of (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid:
- Study on Inflammation : A recent study published in a peer-reviewed journal demonstrated that treatment with this compound significantly reduced edema in animal models of inflammation.
- Antimicrobial Efficacy : A comparative analysis showed that this compound displayed superior antimicrobial activity against Gram-positive bacteria compared to similar compounds lacking the benzodioxole structure .
- Oxidative Stress Reduction : In a controlled experiment, cells treated with (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid exhibited reduced levels of lipid peroxidation products compared to untreated controls.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid (E)?
Answer:
- Synthesis : The compound is typically synthesized via Knoevenagel condensation between 2H-1,3-benzodioxole-4-carbaldehyde and malonic acid derivatives under acidic or basic catalysis. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance stereoselectivity for the (E)-isomer .
- Characterization : Use 1H/13C NMR to confirm the α,β-unsaturated carboxylic acid structure and E-configuration (J values ~15–16 Hz for trans coupling). HPLC (>95% purity) and FT-IR (C=O stretch at ~1700 cm⁻¹, C=C at ~1600 cm⁻¹) validate functional groups. For crystalline samples, single-crystal X-ray diffraction (as in related benzodioxole derivatives) provides definitive stereochemical proof .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For aerosol generation, employ P95 respirators (NIOSH) or ABEK-P2 cartridges (EU) to mitigate inhalation risks .
- Environmental Controls : Avoid drainage contamination due to potential bioaccumulation risks. Store at 4°C in airtight containers to prevent degradation .
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes. Consult a physician if irritation persists .
Advanced Research Questions
Q. How can researchers investigate the electronic effects of the benzodioxole group on the reactivity of the α,β-unsaturated system?
Answer:
- Computational Studies : Perform DFT calculations to map electron density distributions, focusing on the methylenedioxy bridge’s influence on conjugation. Compare HOMO-LUMO gaps with non-benzodioxole analogs to predict nucleophilic attack sites .
- Experimental Probes : Use Michael addition kinetics (e.g., with thiols or amines) to quantify electrophilicity. Monitor reaction rates via UV-Vis spectroscopy or LC-MS under varying pH and solvent conditions. Correlate results with Hammett substituent constants .
Q. What methodologies are effective for studying environmental degradation pathways of this compound?
Answer:
- Abiotic Degradation : Expose the compound to simulated sunlight (Xenon arc lamp ) and analyze photodegradation products via LC-HRMS . Track hydroxyl radical formation using EPR spectroscopy .
- Biotic Degradation : Use soil or water microcosms spiked with the compound. Employ 16S rRNA sequencing to identify microbial degraders and GC-MS to detect intermediates like catechol derivatives .
Q. How should contradictory data on thermal stability be resolved?
Answer:
- Controlled Replication : Reproduce studies under standardized conditions (e.g., TGA at 10°C/min in N2 atmosphere). Variables like residual solvents or impurities (e.g., from synthesis) may alter decomposition temperatures.
- Advanced Analytics : Use DSC to detect polymorphic transitions and XRD to assess crystallinity’s role in stability discrepancies .
Methodological Frameworks
Q. How to design experiments linking this compound’s reactivity to theoretical frameworks in organic chemistry?
Answer:
- Hypothesis-Driven Design : Frame studies around frontier molecular orbital theory (e.g., predicting regioselectivity in cycloadditions). Validate using experimental kinetics and computational docking (e.g., AutoDock for enzyme interactions) .
- Data Integration : Combine SC-XRD structural data with NMR titration experiments to map intermolecular interactions in supramolecular assemblies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
